Physicochemical Differentiation: Lipophilicity (LogP) of 5-(4-Methylphenyl)-1H-tetrazole vs. 5-Phenyl-1H-tetrazole
The lipophilicity of a drug candidate, often quantified by its partition coefficient (LogP), is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). 5-(4-Methylphenyl)-1H-tetrazole demonstrates a measurably different lipophilicity compared to its unsubstituted analog, 5-phenyl-1H-tetrazole [1]. This difference is a direct consequence of the electron-donating methyl group in the para-position.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5 (XLogP3-AA predicted) [2] |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole; LogP = 0.8 (XLogP3-AA predicted) [3] |
| Quantified Difference | 5-(4-Methylphenyl)-1H-tetrazole is approximately 0.7 LogP units more lipophilic than 5-phenyl-1H-tetrazole. |
| Conditions | In silico prediction using XLogP3-AA algorithm. |
Why This Matters
This quantifiable difference in lipophilicity can be crucial for optimizing a compound's ability to cross biological membranes, affecting its oral bioavailability and blood-brain barrier penetration.
- [1] PubChem. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24994-04-5 View Source
- [2] PubChem. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24994-04-5 View Source
- [3] PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69313 View Source
